3,4,6-Tri-O-benzyl-D-glucofuranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-4-phenylmethoxyoxolane-2,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-24-26(32-18-22-14-8-3-9-15-22)25(33-27(24)29)23(31-17-21-12-6-2-7-13-21)19-30-16-20-10-4-1-5-11-20/h1-15,23-29H,16-19H2/t23-,24-,25-,26-,27?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJKXJXUVQVSEA-OGJKZRMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2C(C(C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H]([C@@H]2[C@@H]([C@H](C(O2)O)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001260651 | |
| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35958-64-6 | |
| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35958-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,6-Tris-O-(phenylmethyl)-D-glucofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001260651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,4R,5R)-4-benzyloxy-5-[(1R)-I ,2-dibenzyloxyethyl] tetrahydrofuran-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Precision Synthesis and Methodological Developments for 3,4,6 Tri O Benzyl D Glucofuranose
Regioselective Benzylation Protocols for D-Glucofuranose Derivatives
Selectively protecting the hydroxyl groups at the 3, 4, and 6 positions of D-glucofuranose while leaving the C-2 hydroxyl available is a primary challenge. The development of regioselective benzylation methods is therefore crucial.
Strategies for Hydroxyl Group Differentiation and Sequential Protection
The different reactivities of the hydroxyl groups in D-glucofuranose enable a stepwise protection strategy. A common and effective approach begins with the protection of the 1,2- and 5,6-hydroxyl groups using an isopropylidene ketal, forming 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. nih.govacs.org This allows for the targeted benzylation of the C-3 hydroxyl group.
Following this, the 5,6-isopropylidene group can be selectively removed under mild acidic conditions, which liberates the hydroxyl groups at the C-5 and C-6 positions. dergipark.org.tr Due to its higher reactivity, the primary C-6 hydroxyl can then be selectively benzylated over the secondary C-5 hydroxyl. This sequential approach is a cornerstone of synthesizing specifically substituted glucofuranose derivatives.
Exploration of Multi-step Benzylation Sequences
Achieving the desired 3,4,6-tribenzylated pattern typically necessitates a multi-step synthetic sequence that carefully integrates protection and deprotection steps. A logical pathway might start from a precursor where the C-1, C-2, and C-5 positions are temporarily protected.
For example, starting with D-glucose, one could form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. dergipark.org.tr The free 3-OH group is then benzylated. Subsequent selective hydrolysis of the 5,6-isopropylidene group yields a diol at C-5 and C-6. dergipark.org.tr The primary C-6 hydroxyl is then selectively benzylated. To complete the synthesis of the target compound, the C-4 hydroxyl would then be benzylated, which would require a protecting group on the C-5 hydroxyl that can be removed at the end of the synthesis.
Synthetic Pathways from Precursor Carbohydrates to the 3,4,6-Tri-O-benzyl-D-glucofuranose Scaffold
The synthesis of this compound depends on the availability of suitable carbohydrate precursors and a thorough understanding of the associated stereochemical and isomeric challenges.
Conversion from D-Glucose or Related Glucofuranose Intermediates
D-glucose is the most common and economical starting material for synthesizing this compound. naturalspublishing.com The initial step usually involves forming a furanose ring structure, often by preparing 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose and acetone (B3395972) with an acid catalyst. dergipark.org.tr
From this key intermediate, a typical multi-step synthesis proceeds as follows:
Benzylation of the C-3 Hydroxyl: The free hydroxyl at the C-3 position of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is benzylated using benzyl (B1604629) bromide and a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org
Selective Deprotection: The 5,6-isopropylidene group is selectively removed, often with aqueous acetic acid, to expose the hydroxyl groups at C-5 and C-6. dergipark.org.tr
Selective Benzylation of the C-6 Hydroxyl: The primary C-6 hydroxyl is more reactive and can be selectively benzylated. researchgate.net
Benzylation of the C-4 Hydroxyl: This step would typically involve protecting the C-5 hydroxyl, benzylating C-4, and then deprotecting C-5.
Considerations of Ring Isomerism in Glucofuranose Synthesis
Carbohydrates can exist in different ring forms, mainly as five-membered furanoses or six-membered pyranoses. For glucose, the pyranose form is generally more stable. masterorganicchemistry.comlibretexts.org Therefore, reaction conditions must be carefully managed to favor the formation and stability of the furanose ring throughout the synthesis. naturalspublishing.com
Using protecting groups like the isopropylidene group in 1,2-O-isopropylidene-α-D-glucofuranose, which spans the C-1 and C-2 positions, effectively locks the molecule into the furanose conformation. dergipark.org.tr This is a critical tactic to prevent isomerization to the more stable pyranose form during subsequent reactions.
Optimization of Reaction Conditions for Enhanced Purity and Yields in Academic Synthesis
In academic research, optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters for optimization include reagents, solvents, temperature, and reaction time. scielo.br
| Parameter | Condition | Rationale |
| Benzylation Reagent | Benzyl bromide (BnBr) | High reactivity, leading to good yields. nih.gov |
| Base | Sodium hydride (NaH) | A strong, non-nucleophilic base that drives the reaction to completion. researchgate.net |
| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that effectively dissolves the starting materials. organic-chemistry.orgnih.gov |
| Temperature | 0 °C to room temperature | Balances the reaction rate with the potential for side reactions. researchgate.net |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the progress of the reaction and identifying byproducts. acs.org |
For benzylation, a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF is commonly used. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to control the reaction and minimize byproduct formation. The progress is monitored by thin-layer chromatography (TLC) to determine the optimal reaction time.
Purification of the final product and intermediates is typically achieved through column chromatography on silica (B1680970) gel. The selection of the eluent system is crucial for separating the desired product from unreacted starting materials and other impurities.
Advanced Purification and Isolation Techniques for Research-Scale Preparations
The purification and isolation of this compound and related benzylated carbohydrates on a research scale present unique challenges due to their hydrophobic nature and the potential for isomeric impurities. nih.gov The presence of multiple benzyl protecting groups renders the molecule non-polar, making traditional purification strategies for carbohydrates less effective. teledynelabs.com Consequently, advanced chromatographic and crystallization methods are essential to achieve the high levels of purity (≥99.5%) required for subsequent synthetic steps and biological evaluations. nih.gov
Standard laboratory purification heavily relies on column chromatography using silica gel. teledynelabs.comnih.gov For protected sugars like the title compound, normal-phase chromatography is a common approach. teledynelabs.com Researchers often employ gradient elution systems, for instance using mixtures of toluene (B28343) and ethyl acetate (B1210297), to separate the desired product from reaction byproducts and starting materials. nih.gov In some cases, a second chromatographic separation using a different solvent system, such as dichloromethane (B109758) and ethyl acetate, may be necessary to isolate pure isomers. nih.gov
Reversed-phase flash chromatography on C18-functionalized silica is also a viable technique for purifying protected sugar compounds. teledynelabs.com The non-polar nature of the benzylated glucose derivative allows for the use of solvent systems like acetonitrile/water or those involving methylene (B1212753) chloride. teledynelabs.com The choice of chromatographic technique is often influenced by the specific impurities present in the crude reaction mixture.
For achieving exceptionally high purity, advanced high-performance liquid chromatography (HPLC) methods have been developed. Given that standard alkyl-linked chromatographic packings (like C18) are often insufficient to purify protected carbohydrates, which can exist as anomeric mixtures or regioisomers, more specialized stationary phases are required. nih.gov An alternate-pump recycling HPLC (R-HPLC) method has been shown to be effective for purifying protected carbohydrates to levels of 99.5% or greater. nih.gov Studies have indicated that for protected monosaccharides, a pentafluorophenyl stationary phase is superior to the more common C5 phase for purification and fraction collection. nih.gov
Crystallization is another powerful technique for isolating highly pure benzylated sugar derivatives, sometimes circumventing the need for chromatography altogether. taylorfrancis.com For instance, the related compound 2,3,4,6-tetra-O-benzyl-D-glucopyranose can be obtained in high purity by crystallization from methanol (B129727) after the hydrolysis of octa-O-benzyl saccharose, a process that avoids costly chromatographic steps. google.com Similarly, 2,3,5,6-tetra-O-benzyl-D-galactofuranose can be purified by recrystallization from ethanol (B145695) to yield the pure α-anomer. uba.ar The successful application of crystallization depends on the physical properties of the target compound and the nature of the impurities. In some syntheses, byproducts are designed to be soluble in different solvents, allowing the desired product to be isolated in pure form simply by crystallization after work-up. taylorfrancis.com
Table 1: Research Findings on Purification Techniques for Benzylated Carbohydrates
| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent System | Outcome | Reference |
|---|---|---|---|---|---|
| Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | Column Chromatography | Silica Gel | Ethyl acetate – Toluene (5% gradient) | Separated from isomers and byproducts. | nih.gov |
| Protected Monosaccharides | Alternate-Pump Recycling HPLC (R-HPLC) | Pentafluorophenyl | Not specified | Achieved purity of ≥99.5%. Found superior to C5 stationary phase. | nih.gov |
| 3,4,6-Tri-O-benzyl-2-deoxy-2-(p-toluenesulfonamido)-α-d-glucopyranose | Crystallization | Not applicable | Not specified | Pure product isolated directly after work-up, avoiding chromatography. | taylorfrancis.com |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Crystallization | Not applicable | Methanol | Obtained high purity product at -25°C. | google.com |
| 2,3,5,6-tetra-O-benzyl-D-galactofuranose | Recrystallization | Not applicable | Ethanol (EtOH) | Yielded the pure α-anomer. | uba.ar |
Exploration of Chemical Reactivity and Stereoselective Derivatization of 3,4,6 Tri O Benzyl D Glucofuranose
Glycosylation Chemistry with 3,4,6-Tri-O-benzyl-D-glucofuranose as a Glycosyl Acceptor or Donor
The presence of a free anomeric hydroxyl group allows this compound to act as a glycosyl donor, while the available C-2 hydroxyl group enables it to function as a glycosyl acceptor. The bulky benzyl (B1604629) groups at the C-3, C-4, and C-6 positions exert significant steric and electronic effects, influencing the stereochemical outcome of glycosylation reactions.
Anomeric Reactivity and Stereochemical Control in Glycoside Synthesis
The anomeric reactivity of this compound is central to its role as a glycosyl donor. Activation of the anomeric hydroxyl group, typically by converting it into a good leaving group such as a trichloroacetimidate (B1259523) or a halide, generates a reactive oxocarbenium ion intermediate. The stereochemical outcome of the subsequent glycosylation is then largely dictated by the reaction conditions and the nature of the glycosyl acceptor.
The benzyl ether at the C-3 position, being a non-participating group, cannot directly shield one face of the furanose ring. Consequently, the stereocontrol at the anomeric center primarily relies on factors like the "armed-disarmed" effect and solvent effects. In the context of the "armed-disarmed" principle, the electron-withdrawing nature of the benzyl groups can influence the reactivity of the glycosyl donor. nih.gov
Investigations into Glycosidic Bond Formation and Stability
The formation of glycosidic bonds using furanosyl donors like this compound is a key step in the synthesis of various biologically important molecules. The stability of the resulting glycosidic linkage is influenced by its anomeric configuration (α or β) and the nature of the aglycone. Generally, glycosidic bonds are stable under basic and neutral conditions but are susceptible to acid-catalyzed hydrolysis. The benzyl protecting groups themselves are stable under a wide range of reaction conditions but can be removed by catalytic hydrogenation.
Regioselective Functionalization at Unprotected or Selectively Deprotected Hydroxyl Positions
The presence of two free hydroxyl groups (at C-1 and C-2) in this compound allows for regioselective functionalization, enabling the introduction of various chemical entities at specific positions.
Formation of O-Esters and O-Ethers at Specific Sites (e.g., C-6 regioselectivity enhanced by O-3 benzylation)
The differential reactivity of the hydroxyl groups can be exploited for selective acylation and etherification. While the anomeric hydroxyl group is generally the most reactive, selective functionalization of the C-2 hydroxyl can be achieved under controlled conditions.
For instance, in related benzylated pyranosides, it has been demonstrated that the free hydroxyl group can be selectively acylated. In one study, a mixture of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (a 3-OH acceptor) and its 4-OH regioisomer was subjected to benzoylation with benzoyl chloride in the presence of N,N-dimethylaminopyridine (DMAP). This resulted in the formation of the corresponding 3-O-benzoyl and 4-O-benzoyl derivatives, which were then separable by chromatography. nih.gov A similar strategy of derivatizing the free hydroxyl groups could be applied to this compound to achieve selective functionalization at the C-2 position.
| Reactant (Related Compound) | Reagents | Product | Yield |
| Mixture of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside and methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Benzoyl chloride, DMAP, pyridine | Methyl 3-O-benzoyl-2,4,6-tri-O-benzyl-α-D-glucopyranoside | 71% |
| Mixture of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside and methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Acetic anhydride, DMAP, pyridine | Methyl 3-O-acetyl-2,4,6-tri-O-benzyl-α-D-glucopyranoside | 74% |
This table is based on data for related glucopyranoside compounds to illustrate the principle of regioselective acylation. nih.gov
The concept of enhanced C-6 regioselectivity due to O-3 benzylation is more commonly discussed in the context of pyranose sugars where the C-4 and C-6 hydroxyls are available for reaction. rsc.org In the case of this compound, the primary C-6 hydroxyl is already protected.
Introduction of Diverse Chemical Moieties (e.g., Azido (B1232118) Groups, Sulfinyl Derivatives)
The unprotected hydroxyl groups of this compound are amenable to the introduction of a wide array of functional groups, which can serve as handles for further chemical modifications or as mimics of natural structures.
Azido Groups: The introduction of an azido group, often a precursor to an amino group, is a common transformation in carbohydrate chemistry. taylorfrancis.com This can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a triflate or tosylate) with an azide (B81097) source like sodium azide. For example, after converting the C-2 hydroxyl of this compound into a good leaving group, treatment with sodium azide would be expected to yield the corresponding 2-azido-2-deoxy derivative. The synthesis of related azido-sugars, such as benzyl 2-azido-2-deoxy-4-O-β-D-glucopyranosyl-α-D-glucopyranoside, has been reported, demonstrating the feasibility of such transformations. elsevierpure.com
Sulfinyl Derivatives: The introduction of sulfur-containing moieties can also be accomplished. For instance, the synthesis of a 3-O-[(benzylthio)carbonyl]-β-D-glucopyranose has been achieved from a protected glucofuranose precursor. cdnsciencepub.com This suggests that the hydroxyl groups of this compound could be derivatized to form various sulfur-containing functional groups, including sulfinyl derivatives, through appropriate synthetic routes.
Oxidation and Reduction Pathways for Carbonyl or Alkyl Derivatives
The chemical manipulation of the carbon skeleton of this compound can be achieved through oxidation and reduction reactions.
Oxidation: Oxidation of the hemiacetal at C-1 can lead to the formation of the corresponding γ-lactone (a five-membered ring ester). In a related example, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose can be oxidized to 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone. nih.govbldpharm.com A similar oxidation of this compound would be expected to yield the corresponding 3,4,6-tri-O-benzyl-D-glucono-1,5-lactone. Furthermore, selective oxidation of one of the benzyl ether protecting groups has been demonstrated using visible-light-mediated photocatalysis with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). orgsyn.org
| Reactant (Related Compound) | Oxidizing Agent | Product |
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | Various | 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone |
| 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | DDQ, visible light | Oxidative debenzylation product |
This table illustrates oxidation reactions on related protected glucose derivatives. nih.govbldpharm.comorgsyn.org
Reduction: Reduction reactions are typically employed to remove protecting groups. The benzyl ethers in this compound are generally stable but can be cleaved by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) to yield the unprotected polyol. This deprotection is a common final step in the synthesis of target molecules.
Investigations into Intramolecular and Intermolecular Rearrangement Reactions
The investigation of rearrangement reactions in carbohydrates is crucial for accessing diverse and novel molecular architectures from common starting materials. While the literature on intramolecular and intermolecular rearrangements specifically for this compound is limited, significant research has been conducted on closely related structures, particularly the corresponding glycal, 3,4,6-tri-O-benzyl-D-glucal.
One of the most prominent intermolecular rearrangement reactions involving this protected glycal is the Ferrier rearrangement. biosynth.comnih.govwikipedia.org This reaction transforms a glycal into a 2,3-unsaturated glycoside through a nucleophilic substitution at the anomeric carbon (C-1) coupled with an allylic shift of the double bond from C-1/C-2 to C-2/C-3. nih.govwikipedia.org The reaction is typically promoted by a Lewis acid, which activates the endocyclic oxygen, facilitating the departure of the C-3 substituent and the formation of a delocalized allyloxocarbenium ion intermediate. nih.gov This intermediate then reacts with a nucleophile, such as an alcohol, to yield the 2,3-unsaturated glycoside.
Studies on 3,4,6-tri-O-benzyl-D-glucal have explored various catalysts to improve the efficiency and stereoselectivity of the Ferrier rearrangement. The choice of Lewis acid and reaction conditions can influence the anomeric selectivity (α vs. β) of the resulting glycoside product. wikipedia.org
| Catalyst | Nucleophile (Acceptor) | Conditions | Product(s) | Yield (%) | α:β Ratio | Reference |
| H₂SO₄-SiO₂ | Various alcohols | CH₂Cl₂ | 2,3-Unsaturated Glycosides | 62-95 | >4.2:1 | biosynth.com |
| FeCl₃/C | Various alcohols | - | 2,3-Unsaturated Glycosides | - | - | biosynth.com |
| InCl₃ | Methanol (B129727) | CH₂Cl₂ | Methyl 4,6-di-O-benzyl-2,3-dideoxy-D-erythro-hex-2-enopyranoside | - | 7:1 | wikipedia.org |
| SnCl₄ | Methanol | CH₂Cl₂, -78 °C, 10 min | Methyl 4,6-di-O-benzyl-2,3-dideoxy-D-erythro-hex-2-enopyranoside | 83 | 86:14 | wikipedia.org |
| HY Zeolite | Thiols, Alcohols | CH₂Cl₂ or THF | 2,3-Unsaturated Glycosides | Moderate | α-only |
Table 1: Examples of Ferrier Rearrangement with 3,4,6-Tri-O-benzyl-D-glucal
In the context of intramolecular rearrangements, studies on other furanoid systems have shown that unintended rearrangements can occur. For instance, a base-induced rearrangement of a furanoid glycal derivative was observed to yield a hemiacetal during silica (B1680970) gel column purification, indicating a propensity for such structures to undergo intramolecular transformations under certain conditions. rsc.org While not directly involving this compound, these findings highlight the potential for the furanose ring system to participate in complex rearrangement pathways.
Selective Cleavage and Modification of Benzyl Protecting Groups for Subsequent Transformations
The benzyl ether is a widely used protecting group in carbohydrate chemistry due to its stability across a broad range of reaction conditions. However, its removal often requires harsh methods like catalytic hydrogenolysis, which can be incompatible with other sensitive functional groups. rsc.org The ability to selectively cleave or modify one or more benzyl groups on a poly-benzylated scaffold like this compound is of significant synthetic value, enabling stepwise derivatization.
The three benzyl groups in this compound are not chemically equivalent. The 6-O-benzyl group is a primary ether, while the 3-O- and 4-O-benzyl groups are secondary ethers. This difference in chemical environment is the primary basis for achieving regioselective deprotection. Generally, primary benzyl ethers are more reactive towards certain cleavage conditions than secondary ones.
Several strategies have been developed for the regioselective de-O-benzylation of protected sugars:
Lewis Acid-Mediated Cleavage: Lewis acids such as tin(IV) chloride (SnCl₄) and titanium(IV) chloride (TiCl₄) have been used for the regioselective removal of secondary benzyl groups. rsc.org The selectivity is thought to arise from the formation of specific metal-sugar complexes, which requires a particular spatial arrangement of alkoxy groups. rsc.org
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. This method is particularly effective for electron-rich benzyl ethers like p-methoxybenzyl (PMB) but can also be applied to standard benzyl groups, sometimes with the aid of photo-irradiation. rsc.org Visible-light-mediated oxidative debenzylation using DDQ has been demonstrated for related glucofuranose derivatives, offering a milder alternative to traditional methods.
The selective modification of a specific benzyl group without complete cleavage is a more nuanced challenge. One approach involves the partial oxidation of a benzyl ether to a benzoyl ester, which can then be manipulated or removed under different conditions (e.g., basic hydrolysis) than the remaining benzyl ethers.
| Method | Reagent(s) | Target Selectivity | Substrate Example (Related) | Yield (%) | Reference |
| Lewis Acid Cleavage | SnCl₄ | Secondary -OH | 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose | 92 (for 2-OH) | rsc.org |
| Reductive Cleavage | TIBAL | 2-O-debenzylation | Per-O-benzylated glucoside | 98 | rsc.org |
| Oxidative Cleavage | DDQ, visible light | 3-O-debenzylation | 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | High | |
| Acetolysis | ZnCl₂, Ac₂O/AcOH | Primary (6-O) | Per-benzylated mannoside | 85 | rsc.org |
Table 2: Selected Methods for Regioselective Deprotection of Benzyl Ethers in Carbohydrates
For this compound, one could predict that methods favoring the cleavage of primary ethers, such as acetolysis with ZnCl₂/Ac₂O, would likely target the 6-O-benzyl group. Conversely, methods that rely on specific chelation patterns with Lewis acids might favor the cleavage of one of the secondary benzyl groups at C-3 or C-4, depending on the conformational constraints of the furanose ring.
Strategic Applications As a Building Block in Complex Glycomolecule Synthesis
Role in the Construction of Oligosaccharide Chains and Glycoconjugates
The synthesis of complex carbohydrates and glycoconjugates relies heavily on the availability of selectively protected monosaccharide building blocks. nih.gov 3,4,6-Tri-O-benzyl-D-glucofuranose is an example of such an intermediate, used extensively in organic synthesis for this purpose. myskinrecipes.com The benzyl (B1604629) groups serve as robust protecting agents for the hydroxyl functions, preventing them from reacting out of turn. myskinrecipes.com This allows chemists to focus on reactions at the unprotected hydroxyl groups, particularly the anomeric hydroxyl, to form specific glycosidic bonds—the linkages that connect monosaccharide units into oligosaccharide chains. myskinrecipes.com
The general strategy involves using a building block like this compound as a "glycosyl acceptor," where its free hydroxyl group attacks an activated "glycosyl donor" to form a disaccharide. The application of such partially protected building blocks is fundamental to modern oligosaccharide synthesis. researchgate.net Subsequent, selective removal of one of the benzyl groups on the newly formed disaccharide can then reveal a new hydroxyl group, allowing for the addition of another monosaccharide unit. This iterative process enables the controlled, linear or branched assembly of complex oligosaccharides.
This methodology extends to the synthesis of glycoconjugates, where carbohydrates are attached to other molecules like peptides, lipids, or other organic scaffolds. For instance, glucopyranosyl-conjugated benzyl derivatives have been synthesized as novel cytotoxic agents, demonstrating the conjugation of a sugar moiety to a pharmacologically active core. escholarship.org The principles are the same: using a protected sugar intermediate to ensure that the conjugation occurs at a specific, predetermined position. These synthetic D-glucose building blocks are crucial for creating components of bacterial glycans and the mammalian glycome. nih.gov
Design and Synthesis of Glycomimetic Structures for Biochemical Probes
Glycomimetics are molecules designed to imitate the structure and function of natural carbohydrates. They are invaluable tools for probing the complex biological roles of glycans (carbohydrate biology) and for developing new therapeutic agents. Protected sugar intermediates like this compound are key starting materials for creating these sophisticated mimics. By providing a core scaffold with defined stereochemistry, they allow for modifications that are not possible in natural sugars.
One notable example is the synthesis of complex chromane (B1220400) scaffolds, which are important structural units in many bioactive compounds. rsc.org Researchers have developed methodologies where the chirality of the final chromane product is directly inherited from a C-glucopyranosyl aldehyde, which is in turn synthesized from D-glucose. rsc.org This process involves creating derivatives like 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals, showcasing how the protected sugar framework guides the stereochemical outcome of a complex synthesis. rsc.org
Furthermore, related building blocks such as 3,4,6-Tri-O-benzyl-D-glucal are used to generate structural complexity in synthesizing modified sugar derivatives and other biologically active compounds. researchgate.net The ability to conjugate these sugar-derived structures to other molecules, such as cytotoxic agents, can yield novel compounds with improved selectivity for cancer cells, a critical feature for effective biochemical probes and targeted therapies. escholarship.org
Utility in the Modular Synthesis of Chiral Compounds and Natural Product Fragments
Carbohydrates represent an abundant and inexpensive source of chirality, often referred to as the "chiral pool." this compound and its derivatives serve as excellent starting points for "chiral pool synthesis," where the inherent stereochemistry of the sugar is transferred to a new, non-carbohydrate target molecule. Their rigid ring structures provide excellent stereochemical control during chemical transformations. mdpi.com
The synthesis of chiral chromanes provides a clear example of this utility. The defined stereocenters at the C-2, C-3, and C-4 positions of the glucose-derived starting material are used to set the chirality of the newly formed heterocyclic ring system. rsc.org Similarly, the related compound 3,4,6-Tri-O-benzyl-D-glucal is widely employed as a chiral intermediate for synthesizing a variety of biologically active compounds. researchgate.net The double bond in the glucal ring allows for a range of chemical modifications, including hydrogenations and various types of hydroxylations, to build up structural complexity while retaining the original chiral information from the sugar.
This strategy is not limited to heterocyclic systems but is a general approach for creating fragments of complex natural products. By leveraging the dense functionality and fixed stereochemistry of a protected sugar, chemists can significantly shorten the synthetic routes to complex chiral molecules that would otherwise require difficult and lengthy asymmetric syntheses.
Contributions to the Development of Precursors for Advanced Organic Materials
Beyond biological applications, protected carbohydrate derivatives are emerging as valuable precursors for advanced organic materials, particularly in the field of sustainable polymers. acs.org The drive to replace petroleum-based plastics with materials from renewable resources has spurred interest in using carbohydrates as monomers for polymer synthesis. acs.orgbath.ac.uk Sugars are an ideal feedstock as they are abundant, environmentally benign, and can impart desirable properties like biocompatibility and biodegradability to the final materials. acs.orgrsc.org
To be used in polymer synthesis, the multiple hydroxyl groups of a sugar must be managed, typically through selective protection—a role fulfilled by compounds like this compound. researchgate.net By modifying the free hydroxyl groups with a polymerizable functional group (e.g., a vinyl group), the protected sugar is converted into a "glycomonomer." nih.gov These glycomonomers can then be polymerized to create "glycopolymers"—synthetic polymers that feature carbohydrate units as either pendant groups or as part of the main polymer chain. nih.govnih.gov
These sugar-based polymers, which include novel polyesters, polyamides, and polyurethanes, are being developed for a range of applications. acs.orgnih.gov They are used as new biomaterials for drug delivery, medical adhesives, and biosensors. rsc.org The incorporation of the sugar unit allows for fine-tuning of the material's properties, such as hydrophilicity and biological recognition capabilities, opening pathways to new functional and sustainable advanced organic materials. acs.orgrsc.org
Data Tables
Table 1: Physicochemical Properties of this compound and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 35958-64-6 | C₂₇H₃₀O₆ | 450.5 |
| 3,4,6-Tri-O-benzyl-D-glucal | 55628-54-1 | C₂₇H₂₈O₄ | 416.51 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose | 6564-72-3 | C₃₄H₃₆O₆ | 540.65 |
Data sourced from ChemicalBook, PubChem, and Sigma-Aldrich. chemicalbook.comnih.gov
Table 2: List of Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranose |
| 3,4,6-Tri-O-benzyl-D-glucal |
| This compound |
| 3,5,6-Tri-O-benzyl-D-glucofuranose |
| C-glucopyranosyl aldehyde |
Advanced Analytical and Theoretical Investigations of 3,4,6 Tri O Benzyl D Glucofuranose and Its Derivatives
Comprehensive Spectroscopic Characterization for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in confirming the identity and assessing the purity of 3,4,6-Tri-O-benzyl-D-glucofuranose. These techniques probe the molecular structure at different levels, from atomic connectivity to the vibrations of chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For derivatives of tri-O-benzyl-D-glucose, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom. nih.govresearchgate.net
For instance, in the ¹H NMR spectrum of methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, a derivative, the proton signals are well-resolved, allowing for the assignment of each hydrogen atom in the molecule. nih.gov The chemical shifts (δ) are influenced by the electron density around the nucleus, which is in turn affected by the presence of neighboring atoms and functional groups. nih.govresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, further confirming the structural assignments. mdpi.com
Below is a representative table of ¹H and ¹³C NMR data for a related compound, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. nih.gov
¹H and ¹³C NMR Data for Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | 4.10–4.81 (m) | 97.4 |
| H-2 | 3.43 (dd) | 73.0 |
| H-3 | 4.10 (dd) | 74.5 |
| H-4 | 3.69 (dd) | 77.3 |
| H-5 | 3.69–3.74 (m) | 69.5 |
| H-6a, 6b | 3.69–3.74 (m) | 68.3 |
| OCH₃ | 3.33 (s) | 55.1 |
| CH₂Ph | 4.10–4.81 (m) | 73.4, 73.5, 75.3 |
| Aromatic | 7.20–7.37 (m) | 127.5-128.5 |
Data sourced from a 300 MHz spectrometer in CDCl₃ nih.gov
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, allowing for the deduction of its elemental formula. mdpi.com
The fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. nih.govresearchgate.net In the case of this compound and its derivatives, the fragmentation often involves the cleavage of the benzyl (B1604629) ether linkages and the glycosidic bond. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, as it minimizes fragmentation during the ionization process, allowing for the observation of the intact molecular ion. mdpi.comnih.gov
For example, the HRMS data for methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside shows a [M+Na]⁺ ion at m/z 487.2098, which is consistent with the calculated mass for the sodium adduct of the molecule (C₂₈H₃₂O₆Na)⁺. nih.gov
HRMS Data for Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₂₈H₃₂O₆Na]⁺ | 487.2097 | 487.2098 |
Data obtained using ESI-TOF LCMS nih.gov
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. taylorandfrancis.com In this compound, characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) groups can be observed.
The FT-IR spectrum of a benzoylated d-tagatose (B3328093) derivative, for instance, shows characteristic bands for the hydroxyl group (around 3431 cm⁻¹), aromatic C-H stretching (around 3065 cm⁻¹), and carbonyl C=O stretching from the benzoyl groups (around 1734 cm⁻¹). mdpi.com
Characteristic FT-IR Absorption Bands for Benzoylated D-Tagatose
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3431 |
| Aromatic C-H Stretch | 3065 |
| Aliphatic C-H Stretch | 2961 |
| C=O Stretch (Benzoyl) | 1734, 1701 |
Data obtained from a KBr pellet mdpi.com
X-Ray Crystallographic Analysis for Absolute Configuration and Conformational Insight
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. iucr.org This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. iucr.orgmdpi.com
The crystal structure of a related compound, 3-O-benzyl-1,2-O-isopropylidene-5-O-methanesulfonyl-6-O-triphenylmethyl-α-D-glucofuranose, reveals a twisted conformation for the central tetrahydrofuran (B95107) ring. iucr.org This conformation accommodates the bulky substituent groups. iucr.org The analysis of crystal packing also provides insights into intermolecular interactions, such as hydrogen bonding and C-H···π interactions, which influence the solid-state properties of the compound. iucr.org
Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)
Chiroptical techniques, such as optical rotation and circular dichroism (CD), are sensitive to the stereochemistry of a molecule. The specific rotation ([α]D) is a characteristic physical property of a chiral compound and can be used to assess its enantiomeric purity. sigmaaldrich.com
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful complements to experimental data. mdpi.com These methods can be used to predict the three-dimensional structures, spectroscopic properties, and reactivity of molecules. Quantum mechanical calculations, for instance, can be employed to calculate NMR chemical shifts and to model mass spectrometry fragmentation pathways. mdpi.com
Molecular modeling can also provide insights into the conformational preferences of the furanose ring, which is known for its flexibility. numberanalytics.com These theoretical studies aid in the interpretation of experimental results and provide a deeper understanding of the structure and behavior of this compound at the molecular level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure of complex organic molecules, including protected carbohydrates. DFT calculations allow for the prediction of a wide array of electronic properties that govern the reactivity of molecules like this compound.
Detailed DFT studies on carbohydrate systems focus on elucidating the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting electrostatic potential maps. For this compound, the electron-donating nature of the benzyl ether protecting groups significantly influences the electronic landscape of the glucofuranose ring. These calculations can precisely map the molecular electrostatic potential (MEP), highlighting electron-rich areas (negative potential), such as the oxygen atoms of the hydroxyl and ether functionalities, and electron-poor regions (positive potential). The anomeric carbon, in particular, is a key site of interest, and its calculated partial charge can be a strong indicator of its electrophilicity and susceptibility to nucleophilic attack in glycosylation reactions.
Reactivity predictions are a direct outcome of these electronic structure calculations. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of glycosylation reactions, DFT can be used to model the formation of glycosyl cations or other reactive intermediates, assessing their stability based on the electronic contributions of the benzyl protecting groups. While benzyl groups are typically considered "non-participating," their steric and electronic effects, which can be quantified by DFT, play a crucial role in modulating the reactivity of the anomeric center. nih.gov For instance, DFT has been effectively used to study reaction energies and phase stability in complex systems, providing a framework for predicting the outcomes of chemical transformations. aps.org
Table 1: Predicted Electronic Properties from DFT Calculations (Note: The following data is illustrative, based on typical values for similar benzylated furanosides, as specific DFT data for this compound is not extensively published.)
| Property | Predicted Value / Description | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates the energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~6.0 eV | Correlates with chemical reactivity; a larger gap suggests higher stability. |
| Anomeric Carbon Partial Charge (C1) | Positive (e.g., +0.6 to +0.8) | Highlights the electrophilic nature of the anomeric center, a key site for glycosylation. |
| Oxygen Atom Partial Charges (O1, O3, O4, O6) | Negative (e.g., -0.5 to -0.7) | Indicates nucleophilic sites and potential for hydrogen bonding. |
Conformational Analysis and Molecular Dynamics Simulations of the Furanose Ring
Unlike the more rigid six-membered pyranose rings, the five-membered furanose ring of this compound is characterized by significant conformational flexibility. nih.gov This flexibility is best described by the concept of pseudorotation, where the ring puckers in a continuous cycle of "envelope" (E) and "twist" (T) conformations. Molecular Dynamics (MD) simulations, which apply classical mechanics to model the atomic motions of a system over time, are indispensable for exploring this complex conformational landscape. nih.govnih.gov
MD simulations, often employing specialized carbohydrate force fields like GLYCAM, can map the potential energy surface of the furanose ring. nih.gov These simulations reveal the relative energies of different conformers and the energy barriers for interconversion between them. For a furanoside, the puckering is described by two parameters: the amplitude of pucker (q) and the phase angle of pseudorotation (P). The phase angle P, ranging from 0° to 360°, defines the specific E or T conformation.
For this compound, the bulky benzyl groups at positions 3, 4, and 6 exert significant steric influence on the conformational equilibrium of the furanose ring. MD simulations can quantify how these substituents favor certain puckering states over others by minimizing steric clashes. The simulations can track the evolution of the endocyclic torsion angles over nanoseconds or longer, providing a statistical distribution of the populated conformations. This information is crucial, as the conformation of the furanose ring can directly impact its reactivity, particularly the orientation of the anomeric substituent and the accessibility of the ring oxygen for interactions. nih.gov
Table 2: Principal Furanose Ring Conformations
| Conformation Type | Puckered Atom(s) | Pseudorotation Phase Angle (P) Range | Description |
|---|---|---|---|
| North (N) | C2-endo, C3-exo | 0° ± 18° | Pucker is generally in the northern hemisphere of the pseudorotational wheel. |
| East (E) | O4-endo, C1-exo | 90° ± 18° | Pucker is generally in the eastern hemisphere. |
| South (S) | C2-exo, C3-endo | 180° ± 18° | Pucker is generally in the southern hemisphere. |
| West (W) | O4-exo, C1-endo | 270° ± 18° | Pucker is generally in the western hemisphere. |
| Envelope (E) | One atom out of the plane of the other four | e.g., P = 0° for C3-exo (3E) | Intermediate between Twist conformations. |
| Twist (T) | Two adjacent atoms out of the plane on opposite sides | e.g., P = 18° for C3-exo, C4-endo (3T4) | Intermediate between Envelope conformations. |
Theoretical Studies on Reaction Mechanisms and Stereoselectivity
The stereoselective synthesis of glycosidic linkages is a central challenge in carbohydrate chemistry. Theoretical studies provide invaluable mechanistic insights into how the stereochemical outcome of glycosylation reactions is controlled. For a donor like this compound, the formation of either an α- or β-glycoside is determined by the reaction pathway. Computational modeling, particularly using DFT, can be used to map the entire reaction coordinate for glycosylation.
These studies typically investigate the energy profiles of competing reaction mechanisms, which exist on a spectrum from a dissociative SN1-like pathway to an associative SN2-like pathway. researchgate.net
SN1-like mechanism: This pathway involves the formation of a discrete, planar-like glycosyl cation intermediate after the departure of the leaving group. This intermediate can then be attacked by the glycosyl acceptor from either face, potentially leading to a mixture of anomers, although it is often influenced by thermodynamic and anomeric effects.
SN2-like mechanism: This pathway involves the direct displacement of the leaving group by the nucleophilic acceptor in a single concerted step, leading to an inversion of stereochemistry at the anomeric center.
The nature of the protecting groups is paramount in dictating the preferred mechanism. Benzyl ethers are considered "non-participating" because they lack a carbonyl group to form a stable bicyclic acyloxonium ion intermediate that would direct the stereochemistry, as seen with ester protecting groups. nih.govmdpi.com However, benzyl groups profoundly influence the reaction's stereoselectivity through other means. Theoretical studies have shown that even non-participating groups can direct stereoselectivity through "remote participation," where a distant group stabilizes a key transition state or intermediate. fu-berlin.de Furthermore, the steric bulk of the benzyl groups can block one face of the molecule, favoring attack from the less hindered side. nih.govnih.gov
Computational models can calculate the transition state energies for both α- and β-attack on the reactive intermediate. A lower activation energy for one pathway over the other provides a quantitative prediction of the stereochemical outcome. These theoretical models have successfully explained the high 1,2-cis selectivity observed in some glycosylations with benzylidene-protected donors and the influence of acceptor nucleophilicity on the stereochemical outcome. researchgate.netacs.org For this compound, theoretical studies would be instrumental in predicting how its structure, combined with reaction conditions, would favor the formation of a specific anomer.
Table 3: Factors Influencing Stereoselectivity in Glycosylation
| Factor | Influence on Stereoselectivity | Theoretical Investigation Method |
|---|---|---|
| Protecting Groups | Participating groups (e.g., acyl) favor 1,2-trans products via dioxolenium ions. Non-participating groups (e.g., benzyl) influence via steric hindrance and electronic effects. nih.gov | DFT calculations of intermediate and transition state stabilities. |
| Solvent | Polar, coordinating solvents can stabilize ionic intermediates (favoring SN1), while non-polar solvents may favor SN2 pathways. | MD simulations with explicit solvent; continuum solvation models in DFT. |
| Leaving Group | A better leaving group promotes dissociation and SN1-like character. | Calculation of bond dissociation energies and transition state structures. |
| Acceptor Nucleophilicity | Highly reactive nucleophiles may favor SN2 pathways, while less reactive ones may allow for intermediate formation (SN1). acs.org | Modeling the nucleophilic attack step and calculating activation barriers. |
| Temperature | Can shift the balance between kinetically and thermodynamically controlled products. | Not directly modeled in standard quantum calculations but can be inferred from calculated energy barriers. |
Q & A
Q. What are the key synthetic strategies for preparing 3,4,6-Tri-O-benzyl-D-glucofuranose, and how do reaction conditions influence yield?
The synthesis typically involves sequential benzylation of D-glucofuranose derivatives using benzyl bromide or chloride under alkaline conditions. For example, NaH in anhydrous DMF is employed as a base to deprotonate hydroxyl groups, enabling regioselective benzylation at the 3, 4, and 6 positions. Solvent choice (e.g., DMF vs. THF) and temperature (e.g., 40°C vs. room temperature) critically impact reaction efficiency and selectivity. Purification via column chromatography (e.g., CH₂Cl₂/EtOAc gradients) is standard, with yields ranging from 60–90% depending on protecting group compatibility .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is essential for confirming regioselective benzylation and stereochemistry. For instance, characteristic benzyl proton signals appear at δ ~7.3–7.5 ppm, while anomeric protons in the furanose ring resonate at δ ~5.8–5.9 ppm. Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related benzyl-protected glucopyranose derivatives . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity .
Q. How does this compound function as an intermediate in oligosaccharide synthesis?
The compound serves as a glycosyl donor or acceptor in glycosylation reactions, where benzyl groups act as temporary protecting groups for hydroxyls. For example, in glycosyl trichloroacetimidate chemistry, the 2-OH position (unprotected in this case) can be activated to form glycosidic bonds. This strategy is critical for constructing complex glycans with precise stereocontrol .
Advanced Research Questions
Q. What are the challenges in achieving regioselective benzylation of D-glucofuranose derivatives, and how can competing side reactions be mitigated?
Competing benzylation at the 2-OH position is a common issue due to steric and electronic factors. To suppress this, pre-protection of the 2-OH with acid-labile groups (e.g., levulinoyl or acetyl) is recommended. Additionally, kinetic control via low-temperature reactions (-20°C to 0°C) and bulky bases (e.g., DBU) can enhance selectivity for the 3,4,6 positions. Contradictions in reported regioselectivity may arise from solvent polarity differences, as polar aprotic solvents like DMF favor deprotonation of less acidic hydroxyls .
Q. How does the stability of this compound vary under acidic or reductive conditions?
The benzyl ether groups are stable under basic and mildly acidic conditions but are cleaved by hydrogenolysis (H₂/Pd-C) or Lewis acids (e.g., BCl₃). However, prolonged exposure to strong acids (e.g., TFA) may lead to partial furanose ring opening. Stability studies using TLC or HPLC monitoring under varying pH and temperature are advised to optimize deprotection protocols .
Q. How can contradictions in NMR data interpretation for benzyl-protected carbohydrates be resolved?
Discrepancies often arise from overlapping signals or dynamic conformational exchange. For example, benzyl group rotation can cause splitting in ¹H NMR signals. Using 2D NMR techniques (COSY, HSQC, HMBC) helps assign ambiguous peaks. Cross-validation with X-ray crystallography data (e.g., bond lengths and angles) provides structural certainty, as shown in studies of analogous bromomethyl-deoxy glucopyranose derivatives .
Q. What methodological improvements can enhance the scalability of this compound synthesis?
Replacing NaH with safer bases (e.g., K₂CO₃ in acetone) or optimizing solvent-free conditions can reduce toxicity and cost. Microwave-assisted synthesis has been demonstrated to accelerate reaction times (e.g., from 24 hours to 30 minutes) for similar protected sugars, improving throughput .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address low yields in multi-step benzylation reactions?
- Step 1: Use orthogonal protecting groups (e.g., acetyl for 2-OH) to minimize side reactions.
- Step 2: Monitor intermediates by TLC or LC-MS after each benzylation step.
- Step 3: Optimize stoichiometry (e.g., 1.2–1.5 eq. benzyl bromide per hydroxyl) and reaction time.
- Step 4: Employ scavengers (e.g., molecular sieves) to absorb byproducts like HBr .
Q. What strategies are effective in resolving contradictory chromatographic purity data?
- HPLC Method: Use a C18 column with acetonitrile/water gradients (60:40 to 90:10 over 20 min) for better separation.
- Mass Spectrometry: Confirm purity via ESI-MS in positive ion mode, observing [M+Na]⁺ peaks.
- Counter-Synthesis: Compare with independently synthesized reference standards to rule out impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
